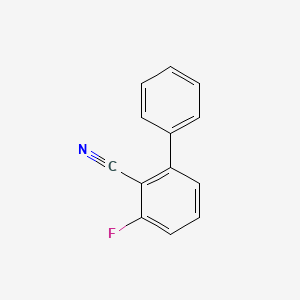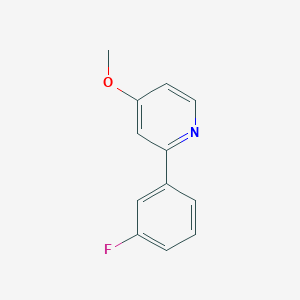
2-Cyano-3-fluorobiphenyl
Vue d'ensemble
Description
2-Cyano-3-fluorobiphenyl is an organic compound characterized by the presence of a fluorine atom and a phenyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-fluorobiphenyl typically involves the fluorination of 2,6-dichlorobenzonitrile. One common method includes the use of sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is carried out at temperatures ranging from 170 to 250°C under normal pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-3-fluorobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzonitrile core.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized benzonitriles.
Applications De Recherche Scientifique
2-Cyano-3-fluorobiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Cyano-3-fluorobiphenyl involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can modulate pathways involved in cellular processes, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 2,6-Difluorobenzonitrile
- 2-Fluoro-4-phenylbenzonitrile
- 2-Fluoro-3-phenylbenzonitrile
Comparison: Compared to these similar compounds, 2-Cyano-3-fluorobiphenyl is unique due to its specific substitution pattern, which can lead to different chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H8FN |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
2-fluoro-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8H |
Clé InChI |
KQSLKFCGQQRPMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol](/img/structure/B8570797.png)





![2,2-Diphenyl-2h-naphtho[1,2-b]pyran](/img/structure/B8570839.png)




![1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B8570865.png)

